molecular formula C13H8ClFO3 B6403940 3-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid CAS No. 1261921-75-8

3-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid

Cat. No.: B6403940
CAS No.: 1261921-75-8
M. Wt: 266.65 g/mol
InChI Key: HFMBDWAUGFAMCB-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid is an organic compound that features both chloro and fluoro substituents on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method involves the halogenation of a precursor compound, followed by a series of substitution reactions. For instance, starting with a hydroxybenzoic acid derivative, chlorination and fluorination reactions can be carried out under controlled conditions to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using chlorinating and fluorinating agents. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents can influence the compound’s binding affinity and specificity, affecting its biological activity. The hydroxyl group can participate in hydrogen bonding, further modulating its interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated benzoic acids, such as:

Uniqueness

What sets 3-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid apart is the specific combination of chloro and fluoro substituents, which can impart unique chemical and biological properties. This combination can enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

3-(2-chloro-5-hydroxyphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-11-3-2-8(16)6-9(11)10-5-7(13(17)18)1-4-12(10)15/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMBDWAUGFAMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=C(C=CC(=C2)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690476
Record name 2'-Chloro-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261921-75-8
Record name 2'-Chloro-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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